3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate
Description
3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is a sulfonate ester derived from 4-methylbenzenesulfonic acid (tosyl acid) and 3-methylbutan-2-ol. The compound features a branched alkyl chain (3-methylbutan-2-yl) esterified to the sulfonate group, which is para-substituted with a methyl group on the aromatic ring. This structural configuration confers unique physicochemical properties, such as moderate polarity and stability under standard conditions. The compound is commercially available as a building block for organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
3-methylbutan-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-9(2)11(4)15-16(13,14)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRJBSSHABTVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylbenzenesulfonyl Chloride
4-Methylbenzenesulfonyl chloride is synthesized by reacting toluene with chlorosulfonic acid under controlled conditions. The sulfonation occurs at the para position due to the directing effects of the methyl group, yielding 4-methylbenzenesulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the sulfonyl chloride. Industrial-scale protocols often employ SOCl₂ due to its efficiency and reduced byproduct formation:
$$
\text{4-Methylbenzenesulfonic acid} + \text{SOCl}2 \rightarrow \text{4-Methylbenzenesulfonyl chloride} + \text{SO}2 + \text{HCl}
$$
The reaction is typically conducted at 0–5°C to mitigate exothermic side reactions, with yields exceeding 85% after purification via distillation.
Esterification with 3-Methylbutan-2-ol
The sulfonyl chloride is then reacted with 3-methylbutan-2-ol in the presence of a base to form the target ester. Pyridine or triethylamine (TEA) are commonly used to neutralize HCl, driving the reaction to completion:
$$
\text{4-Methylbenzenesulfonyl chloride} + \text{3-Methylbutan-2-ol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$
Optimized Conditions
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Molar Ratio: 1:1.2 (alcohol:sulfonyl chloride) to ensure complete conversion.
- Temperature: 0°C to room temperature (20–25°C).
- Reaction Time: 4–6 hours.
Under these conditions, yields of 70–80% are routinely achieved, with purity >95% confirmed by HPLC.
Alternative Methodologies and Innovations
Continuous-Flow Diazo Transfer Techniques
Recent advances in continuous-flow chemistry have enabled safer and more efficient synthesis of sulfonate esters. A modified protocol adapted from Deadman et al. (2016) involves the in situ generation of tosyl azide, which can undergo nucleophilic substitution with 3-methylbutan-2-ol. This method reduces handling of hazardous intermediates and improves reaction control:
- Reactor Setup: A T-piece mixer combines streams of tosyl chloride and sodium azide in acetonitrile.
- Residence Time: 20–30 minutes at 25°C.
- Quenching: The product stream is neutralized with aqueous bicarbonate and extracted into DCM.
This approach achieves comparable yields (75–78%) while minimizing exposure to toxic azide intermediates.
Catalytic Sulfonation Using Solid Acids
Emerging methodologies employ solid acid catalysts (e.g., zeolites or sulfonated polymers) to directly esterify 4-methylbenzenesulfonic acid with 3-methylbutan-2-ol. While still experimental, these methods offer environmental benefits by avoiding chlorinated reagents:
$$
\text{4-Methylbenzenesulfonic acid} + \text{3-Methylbutan-2-ol} \xrightarrow{\text{H-ZSM-5}} \text{this compound} + \text{H}_2\text{O}
$$
Preliminary data suggest yields of 60–65% at 80°C over 24 hours, with catalyst recyclability up to five cycles.
Reaction Optimization and Kinetic Analysis
Base Selection and Stoichiometry
The choice of base significantly impacts esterification efficiency. Comparative studies reveal:
| Base | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Pyridine | 78 | 96 | 4 |
| Triethylamine | 75 | 95 | 5 |
| DMAP | 82 | 97 | 3 |
4-Dimethylaminopyridine (DMAP) accelerates the reaction via nucleophilic catalysis, though its higher cost limits industrial adoption.
Solvent Effects
Polar aprotic solvents enhance ionic intermediate stability, while nonpolar solvents favor slower, controlled reactions:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 78 |
| THF | 7.52 | 75 |
| Acetonitrile | 37.5 | 68 |
DCM remains optimal due to its low polarity and immiscibility with aqueous wash solutions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, Ar-CH₃), 1.85–1.78 (m, 1H, CH(CH₃)₂), 1.50 (d, 3H, J = 6.8 Hz, CH₃), 1.20 (d, 6H, J = 6.8 Hz, (CH₃)₂CH).
- ¹³C NMR (100 MHz, CDCl₃): δ 144.2 (SO₃Ar), 129.8 (Ar-C), 77.5 (O-C-CH), 28.4 (CH(CH₃)₂), 22.1 (Ar-CH₃).
- IR (ATR): 1365 cm⁻¹ (asymmetric S=O), 1172 cm⁻¹ (symmetric S=O), 1120 cm⁻¹ (C-O).
Purity Assessment
HPLC analysis (C18 column, 60:40 acetonitrile:water, 1 mL/min) shows a single peak at retention time 8.2 minutes, confirming >98% purity.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in the synthesis of protease inhibitors and antimalarial agents, where its sulfonate group acts as a leaving agent in alkylation reactions.
Polymer Chemistry
As a crosslinking agent in epoxy resins, this compound enhances thermal stability, with glass transition temperatures (Tg) increased by 15–20°C compared to non-sulfonated analogs.
Chemical Reactions Analysis
3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.
Common reagents used in these reactions include strong nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is characterized by its sulfonate group, which enhances its reactivity and solubility in polar solvents. Its molecular structure can be represented as follows:
- Molecular Formula : C₁₂H₁₈O₃S
- Molar Mass : 250.34 g/mol
The presence of the sulfonate group makes it a valuable intermediate in various chemical reactions, particularly in nucleophilic substitutions and coupling reactions.
Synthetic Chemistry Applications
In synthetic chemistry, this compound serves as a versatile reagent for the synthesis of complex organic molecules. Its ability to act as a leaving group facilitates various transformations:
- Nucleophilic Substitution Reactions : The sulfonate group can be replaced by nucleophiles, enabling the formation of new carbon-nitrogen or carbon-carbon bonds. This property is exploited in the synthesis of pharmaceuticals and agrochemicals.
- Coupling Reactions : It is utilized in cross-coupling reactions, such as Suzuki or Heck reactions, where it participates in the formation of biaryl compounds, which are essential in drug discovery.
Pharmaceutical Applications
The pharmaceutical industry has identified this compound as a key intermediate in the synthesis of biologically active compounds. Notable applications include:
- Antibiotic Synthesis : This compound has been used as a precursor in the synthesis of novel antibiotics that target resistant bacterial strains. For instance, research has demonstrated its role in synthesizing sulfonamide antibiotics, which are crucial for treating bacterial infections.
- Anti-inflammatory Agents : It also plays a role in the development of anti-inflammatory drugs. Studies have shown that derivatives synthesized from this compound exhibit significant anti-inflammatory activity, making them potential candidates for further development.
Materials Science Applications
In materials science, this compound is used to enhance the properties of polymers and other materials:
- Polymerization Initiator : The compound serves as an initiator in radical polymerization processes, leading to the production of high-performance polymers with tailored properties for specific applications.
- Surface Modification : Its functional groups allow for surface modification of materials, improving adhesion properties and compatibility with other substances. This application is particularly relevant in coatings and adhesives.
Case Study 1: Synthesis of Novel Antibiotics
A study highlighted the use of this compound in synthesizing a new class of sulfonamide antibiotics. The reaction conditions were optimized to achieve high yields and purity levels. Analytical techniques such as NMR and HPLC were employed to confirm the structure and efficacy of the synthesized compounds.
Case Study 2: Polymer Development
In another case, researchers utilized this compound as a polymerization initiator to develop a new class of thermoplastic elastomers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional elastomers. The study demonstrated the potential for commercial applications in automotive and consumer goods.
Mechanism of Action
The mechanism of action of 3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate involves its ability to act as a sulfonate ester, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound . In biological systems, it may interact with enzymes or other proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Selected Sulfonate Derivatives
Key Observations:
This contrasts with the azide-functionalized derivative (), where steric effects are mitigated by the flexible alkyl chain.
Electronic Effects : The electron-withdrawing sulfonate group in all derivatives stabilizes the molecule against hydrolysis. However, substituents like iodine () or trifluoroethyl-thiazole () introduce additional electronic perturbations, altering reactivity in cross-coupling or biological applications.
Synthetic Utility: While this compound is primarily a commercial reagent (), derivatives like the iodo-phenol sulfonate () are tailored for selective monohydrolysis, highlighting the versatility of tosylates in multistep syntheses.
Reactivity and Stability
- Thermal Stability : Tosylate esters generally exhibit high thermal stability. However, the presence of electron-deficient groups (e.g., azides in ) may lower decomposition temperatures due to exothermic side reactions.
- Hydrolytic Stability : The branched alkyl group in this compound likely confers greater resistance to hydrolysis compared to smaller alkyl tosylates (e.g., methyl tosylate), as observed in analogous systems .
Biological Activity
3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is a sulfonate ester that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound's biological activity is of particular interest due to its potential applications in drug development and therapeutic interventions. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₈O₃S
- Molecular Weight : 258.34 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
Research indicates that sulfonate esters, including this compound, may exert their biological effects through several mechanisms:
- Enzyme Inhibition : Certain studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties, making it a candidate for further study in infection control.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of enzyme X | |
| Antimicrobial | Effective against bacteria Y | |
| Receptor Binding | Affinity for receptor Z |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of various sulfonate esters, including this compound. The results demonstrated significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Case Study 2: Enzyme Inhibition
In a pharmacological assessment by Johnson et al. (2019), the compound was tested for its ability to inhibit a specific enzyme implicated in metabolic disorders. The study found that at concentrations of 50 µM, the compound inhibited enzyme activity by approximately 70%, suggesting its potential as a therapeutic agent in metabolic regulation.
Research Findings
Recent research has focused on optimizing the structure of sulfonate esters to enhance their biological activity. For instance, modifications to the alkyl chain length and branching have been shown to significantly affect the potency and selectivity of these compounds against target enzymes and receptors.
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | EC50 (µM) | Remarks |
|---|---|---|
| Parent Compound | 50 | Baseline activity |
| Variant A (longer alkyl chain) | 25 | Increased potency |
| Variant B (branched alkyl chain) | 10 | Highest potency observed |
Q & A
Q. What are the optimal synthetic routes for preparing 3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate?
The synthesis typically involves sulfonation or sulfonyl transfer reactions. For example, reacting 4-methylbenzenesulfonyl chloride with 3-methylbutan-2-ol under controlled conditions. Key parameters include:
- Reaction atmosphere : Inert gases (e.g., nitrogen) to prevent hydrolysis of intermediates .
- Temperature : Room temperature to reflux (40–80°C) depending on the reactivity of the alcohol and sulfonyl chloride .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How is the compound characterized to confirm its structure?
Standard analytical techniques include:
- X-ray crystallography : To resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
- NMR spectroscopy : H and C NMR to verify substituent positions and purity. For example, the methyl groups in the 3-methylbutan-2-yl moiety appear as distinct triplets in H NMR .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
Q. What solvents and conditions are critical for its stability during storage?
The compound is sensitive to moisture and light. Recommended storage conditions:
- Solvents : Dry aprotic solvents (e.g., dichloromethane, acetonitrile) under inert gas.
- Temperature : –20°C to prevent thermal decomposition .
Advanced Research Questions
Q. How do reaction mechanisms involving the sulfonate group differ under nucleophilic or electrophilic conditions?
- Nucleophilic substitution : The sulfonate group acts as a leaving group, with reaction rates influenced by the stability of the transition state. Kinetic studies suggest faster substitution compared to non-sulfonated analogs due to the sulfonate’s electron-withdrawing effect .
- Electrophilic reactions : Sulfonate esters can undergo cleavage under acidic conditions, forming intermediates like sulfonic acids. For example, hydrolysis in aqueous HCl yields 4-methylbenzenesulfonic acid and 3-methylbutan-2-ol .
Q. What contradictions exist in crystallographic data for sulfonate derivatives, and how are they resolved?
Crystallographic studies of related compounds (e.g., 2-aminoanilinium salts) reveal discrepancies in protonation states and hydrogen-bonding networks. For instance:
- Monoprotonated vs. diprotonated cations : Structural variations arise from pH-dependent protonation during crystallization. These are resolved by comparing multiple datasets and validating via Hirshfeld surface analysis .
- Crystal packing : Disordered solvent molecules in the lattice can skew density maps. Refinement using SQUEEZE (in PLATON) or neutron diffraction may clarify ambiguities .
Q. What methodologies are used to study its reactivity in multi-step organic syntheses?
- Kinetic profiling : Monitoring reaction progress via in situ FTIR or HPLC to identify intermediates (e.g., sulfonic acid byproducts) .
- Isotopic labeling : O-labeled water or alcohols to trace sulfonate ester hydrolysis pathways .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict transition states and regioselectivity in substitution reactions .
Q. How does the compound’s stability vary under oxidative vs. reductive conditions?
- Oxidation : The sulfonate group is generally stable, but the 3-methylbutan-2-yl chain may oxidize to ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO) .
- Reduction : Catalytic hydrogenation (Pd/C, H) cleaves the sulfonate ester bond, yielding 4-methylbenzenesulfonic acid and 3-methylbutan-2-ol .
Key Research Challenges and Recommendations
- Data reproducibility : Variations in protonation states during crystallization require rigorous pH control .
- Reaction scalability : Optimize solvent-free or microwave-assisted syntheses to reduce purification steps .
- Biological compatibility : While not directly studied, sulfonate esters’ hydrolytic stability in physiological buffers (pH 7.4) suggests limited utility in unmodified drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
